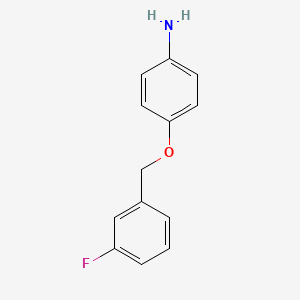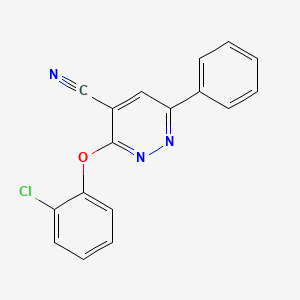![molecular formula C21H20ClN3O3S B2895693 N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide CAS No. 449791-73-5](/img/structure/B2895693.png)
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide” is a chemical compound with the molecular formula C20H19ClN4O5S2 . It has an average mass of 494.972 Da and a monoisotopic mass of 494.048523 Da . The compound has 9 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .
Molecular Structure Analysis
The compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 123.1±0.5 cm3, and a molar volume of 316.7±7.0 cm3 . It also has a polar surface area of 135 Å2 and a polarizability of 48.8±0.5 10-24 cm3 .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . Its ACD/LogP value is 2.10, and its ACD/LogD values are 2.34 at both pH 5.5 and 7.4 . The compound’s surface tension is 64.4±7.0 dyne/cm .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds related to N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide have demonstrated significant antimicrobial and antifungal properties. Studies have synthesized and evaluated various derivatives for their effectiveness against bacterial and fungal pathogens. For instance, pyrazoline derivatives have shown potent to weak activity, suggesting their potential use in developing new antimicrobial agents (Behalo, 2010).
Antiviral and Cytotoxic Activities
Research on pyrazole- and isoxazole-based heterocycles has revealed their antiviral properties, particularly against Herpes simplex type-1 (HSV-1), as well as cytotoxic activities. This indicates their applicability in antiviral therapies and cancer research (Dawood et al., 2011).
Anti-inflammatory Agents
Several studies have developed compounds with pyrazole, isoxazole, and other heterocyclic cores, showing significant anti-inflammatory activities. These findings open avenues for new therapeutic agents to manage inflammation-related disorders (Kendre et al., 2015).
Anticancer Agents
Compounds featuring the pyrazole moiety have been synthesized and evaluated for their anticancer activities. For example, molecular docking and quantum chemical calculations have identified compounds with promising anticancer potential, offering insights into the development of novel anticancer therapies (Katariya et al., 2021).
Corrosion Inhibition
In addition to biomedical applications, derivatives of N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide have been studied for their application in corrosion inhibition. These compounds have shown high efficiency in protecting metals from corrosion, highlighting their industrial significance (Saraswat & Yadav, 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various biological targets, such as mitochondrial cytochrome-bc1 complex .
Mode of Action
It’s known that some related compounds act through the inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain .
Biochemical Pathways
The inhibition of mitochondrial respiration can disrupt important cellular biochemical processes, leading to the cessation of fungal growth .
Result of Action
The inhibition of mitochondrial respiration can lead to the disruption of important cellular biochemical processes .
Action Environment
It’s known that environmental factors can significantly affect the action of similar compounds .
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-2-17(14-6-4-3-5-7-14)21(26)23-20-18-12-29(27,28)13-19(18)24-25(20)16-10-8-15(22)9-11-16/h3-11,17H,2,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMLHYGBSYCIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
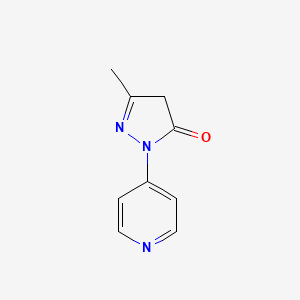
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2895614.png)
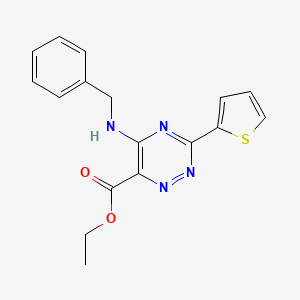
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2895620.png)



![3'-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2895628.png)

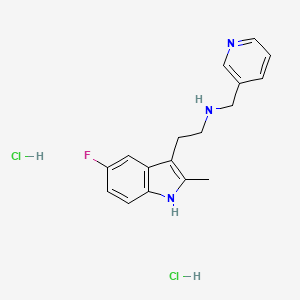
![6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2895631.png)
